Andrographolidi natrii bisulfis

Solubility Formulation Pharmaceutical Manufacturing

Andrographolidi natrii bisulfis (andrographolide sodium bisulfite, ASB) is a water-soluble sulfonate adduct of the diterpene lactone andrographolide, manufactured as a sterile lyophilized powder or injection (Lianbizhi®) for clinical use in China. Unlike the parent compound andrographolide—which is almost insoluble in water (.

Molecular Formula C20H31NaO8S
Molecular Weight 454.5 g/mol
Cat. No. B12321635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrographolidi natrii bisulfis
Molecular FormulaC20H31NaO8S
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC(C3C(COC3=O)O)S(=O)(=O)[O-])(C)CO)O.[Na+]
InChIInChI=1S/C20H32O8S.Na/c1-11-4-5-15-19(2,7-6-16(23)20(15,3)10-21)12(11)8-14(29(25,26)27)17-13(22)9-28-18(17)24;/h12-17,21-23H,1,4-10H2,2-3H3,(H,25,26,27);/q;+1/p-1
InChIKeyXHBCUTLNPPEFIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Andrographolidi Natrii Bisulfis (ASB) Procurement Guide: Quantifiable Differentiation Among Andrographolide Derivatives


Andrographolidi natrii bisulfis (andrographolide sodium bisulfite, ASB) is a water-soluble sulfonate adduct of the diterpene lactone andrographolide, manufactured as a sterile lyophilized powder or injection (Lianbizhi®) for clinical use in China [1]. Unlike the parent compound andrographolide—which is almost insoluble in water (<0.1 mg/mL) —ASB is freely soluble, enabling aqueous formulation without organic co-solvents. ASB is one of several andrographolide derivatives used therapeutically; others include andrographolide sulfonate (Xiyanping), potassium sodium dehydroandrographolide succinate (Yanhuning), and potassium dehydroandrographolide succinate (Chuanhuning). Despite their shared origin, these congeners differ markedly in safety, solubility, and efficacy, making informed selection critical.

Why Andrographolidi Natrii Bisulfis Cannot Be Substituted by Other In-Class Andrographolide Derivatives


Although all four andrographolide derivative injections (ASB/Lianbizhi, Xiyanping, Yanhuning, Chuanhuning) are water-soluble formulations derived from the same parent structure, their pharmacological and toxicological profiles are not interchangeable. Direct comparative studies reveal that ASB exhibits a 5- to 8-fold lower adverse drug reaction (ADR) incidence than its closest clinical alternatives [1], and a 1.8- to 1.9-fold higher IC50 on human renal tubular epithelial cells, indicating significantly lower cytotoxicity [2]. Moreover, ASB retains and even exceeds the in vivo anti-inflammatory efficacy of the parent compound andrographolide in experimental colitis, while providing superior bioavailability [3]. These quantitative divergences mean that substituting ASB with another congener without adjusting for differential toxicity, safety, or efficacy can compromise both experimental reproducibility and clinical safety.

Quantitative Comparator-Based Evidence for Andrographolidi Natrii Bisulfis (ASB) Differentiation


Aqueous Solubility: ASB Achieves ≥50 mg/mL vs. Andrographolide <0.1 mg/mL

ASB is formulated as an injection at 50 mg/mL in water without co-solvents, confirming high aqueous solubility [1]. In contrast, the parent compound andrographolide is practically insoluble in water (<0.1 mg/mL) and requires DMSO or ethanol for dissolution . This >500-fold difference in water solubility directly impacts formulation strategy, in vivo dosing, and experimental reproducibility.

Solubility Formulation Pharmaceutical Manufacturing

Renal Cytotoxicity: ASB IC50 29.4 mmol/L vs. Chuanhuning 16.2 mmol/L and Yanhuning 15.6 mmol/L on HK-2 Cells

In a direct head-to-head MTT assay on human renal tubular epithelial HK-2 cells at 24 h, ASB exhibited an IC50 of 29.4 mmol/L, compared with 16.2 mmol/L for the active ingredient of Chuanhuning and 15.6 mmol/L for that of Yanhuning. The parent compound andrographolide (AD) showed an IC50 of 30.6 μmol/L, making it approximately 1,000-fold more cytotoxic than ASB [1].

Cytotoxicity Nephrotoxicity Safety Pharmacology

Clinical Adverse Drug Reaction Incidence: ASB (Lianbizhi) 0.67% vs. Xiyanping 5.48%, Yanhuning 3.69%, Chuanhuning 5.33%

A systematic analysis of 194 publications encompassing 3,479 ADR cases across four andrographolide injections revealed that ASB (Lianbizhi) had an ADR incidence of only 0.67% (1/150), compared with 5.48% for Xiyanping (andrographolide sulfonate), 3.69% for Yanhuning, and 5.33% for Chuanhuning [1]. No ASB ADR case was graded above CTCAE Grade 1, whereas other derivatives caused Grade 2 and Grade 3 events.

Pharmacovigilance Adverse Drug Reactions Clinical Safety

In Vivo Anti-Colitic Efficacy: ASB Demonstrates Superior Curative Effect vs. Andrographolide in DSS-Induced Colitis

In a DSS-induced ulcerative colitis mouse model, ASB (25 and 50 mg/kg, i.p.) significantly reduced disease activity index (DAI), attenuated colonic shortening, and improved histopathological scores compared with vehicle controls. The study explicitly states that 'the curative effect of ASB was better than Andro' [1]. ASB also simultaneously protected against DSS-induced liver injury, an effect not reported for andrographolide at equipotent doses. Additionally, ASB showed no nephrotoxicity in this study, addressing a known limitation of the Lianbizhi® formulation.

Inflammatory Bowel Disease Colitis Preclinical Efficacy

Optimal Scientific and Industrial Use Cases for Andrographolidi Natrii Bisulfis Based on Quantified Evidence


Aqueous-Phase In Vitro Assays Requiring Solvent-Free Compound Delivery

ASB's water solubility of ≥50 mg/mL (vs. andrographolide <0.1 mg/mL) [1] makes it the preferred choice for cell-based assays, microdialysis studies, and continuous infusion experiments where DMSO or ethanol would confound results through solvent cytotoxicity or pharmacokinetic interference. Researchers can prepare stock solutions directly in PBS or culture medium at physiologically relevant concentrations.

Preclinical Ulcerative Colitis and Gut-Liver Axis Research

In DSS-induced colitis models, ASB outperformed the parent compound andrographolide in reducing disease activity index and preserving colonic architecture, while concurrently protecting against liver injury [2]. This dual-organ protective profile, combined with better bioavailability than andrographolide, makes ASB the candidate of choice for investigating gut-liver axis pathologies and macrophage-driven inflammatory cascades.

Safety-Focused Pharmacological Studies with Renal Monitoring Requirements

ASB exhibits approximately 2-fold lower cytotoxicity on HK-2 renal tubular epithelial cells compared to Chuanhuning and Yanhuning APIs (IC50 29.4 vs. 16.2 and 15.6 mmol/L) [3], and has a 5- to 8-fold lower clinical ADR incidence (0.67% vs. 3.69–5.48%) [4]. These properties make ASB the safest andrographolide derivative for long-term toxicity studies, renal safety profiling, and any experimental protocol where nephrotoxicity is a potential confounder.

Pharmaceutical Formulation Development for Injectable Andrographolide Products

The established manufacturing process for Lianbizhi® injection demonstrates that ASB can be formulated at 50 mg/mL in pure aqueous solution without co-solvents, achieving pharmacopoeial purity and sterility [1]. This proven scalability and compatibility with terminal sterilization make ASB the most attractive starting material for developing generic or novel injectable andrographolide formulations, particularly where regulatory dossiers require a well-characterized impurity profile and stability data.

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